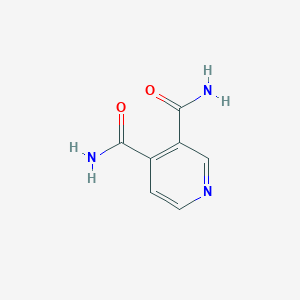

3,4-Pyridinedicarboxamide

Description

The exact mass of the compound 3,4-Pyridinedicarboxamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,4-Pyridinedicarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Pyridinedicarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

pyridine-3,4-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2/c8-6(11)4-1-2-10-3-5(4)7(9)12/h1-3H,(H2,8,11)(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYUVRSQEAUFLHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393195 | |

| Record name | 3,4-Pyridinedicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4663-98-3 | |

| Record name | 3,4-Pyridinedicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Pyridinedicarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical Profiling of 3,4-Pyridinedicarboxamide (Cinchomeronamide)

The following guide provides an in-depth physicochemical profile of 3,4-Pyridinedicarboxamide, structured for researchers in medicinal chemistry and solid-state materials science.

Executive Summary

3,4-Pyridinedicarboxamide (CAS 4663-98-3), commonly known as Cinchomeronamide, is a critical pyridine derivative characterized by vicinal dicarboxamide functionality. Unlike its symmetric isomer (2,6-pyridinedicarboxamide), the 3,4-substitution pattern introduces significant steric strain, forcing the amide groups out of planarity with the aromatic ring.[1] This distinct molecular architecture governs its solubility, solid-state packing, and reactivity—most notably its propensity to cyclize into cinchomeronimide (3,4-pyridinedicarboximide) under thermal stress.[1] This guide details the thermodynamic, structural, and synthetic parameters required for its effective utilization in drug discovery and supramolecular assembly.[1]

Chemical Identity & Molecular Architecture[1]

Nomenclature and Identifiers

| Parameter | Detail |

| IUPAC Name | Pyridine-3,4-dicarboxamide |

| Common Synonyms | Cinchomeronamide; 3,4-Dicarbamoylpyridine |

| CAS Registry Number | 4663-98-3 |

| Molecular Formula | C₇H₇N₃O₂ |

| Molecular Weight | 165.15 g/mol |

| SMILES | NC(=O)c1cnccc1C(N)=O |

Structural Dynamics & Steric Strain

The "ortho-like" positioning of the two carboxamide groups at C3 and C4 creates a sterically congested environment.[1]

-

Torsional Twist: Unlike isolated amide groups which prefer planarity with the aromatic system for resonance delocalization, the 3,4-diamides must rotate out of the pyridine plane (dihedral angle > 30°) to minimize van der Waals repulsion between the carbonyl oxygen of one group and the amide nitrogen of the other.[1]

-

Electronic Consequences: This deplanarization reduces the conjugation between the amide carbonyls and the pyridine ring, making the amide nitrogens slightly more nucleophilic than those in planar systems, thereby facilitating the intramolecular cyclization to the imide.[1]

Thermodynamic & Solid-State Properties

Thermal Profile

The thermal behavior of 3,4-pyridinedicarboxamide is dominated by its instability relative to the cyclic imide.[1]

| Property | Value | Observation/Context |

| Melting Point | 180 °C (dec.) | Decomposes upon melting.[2] The decomposition product is primarily 3,4-pyridinedicarboximide (Cinchomeronimide) and ammonia.[1] |

| Decomposition Onset | ~175–180 °C | Thermal gravimetric analysis (TGA) typically shows mass loss corresponding to NH₃ release during cyclization.[1] |

| Imide Melting Point | 232–235 °C | If the sample is heated slowly, it may convert entirely to the imide, which then melts at this higher temperature.[1] |

Crystallinity & Hydrogen Bonding

In the solid state, 3,4-pyridinedicarboxamide forms extensive hydrogen-bonding networks.

-

H-Bond Donors: 4 (Two -NH₂ groups).

-

H-Bond Acceptors: 3 (Pyridine N, Two Carbonyl O).[1]

-

Motif: The molecules typically self-assemble into 1D chains or 2D sheets via

amide-amide homosynthons, though the steric twist may disrupt the formation of flat sheets common in other pyridine amides.

Solution-Phase Characterization

Solubility Matrix

The compound exhibits an amphiphilic nature but is limited by its high lattice energy.[1]

| Solvent | Solubility Rating | Mechanistic Insight |

| Water (pH 7) | Low (< 2 mg/mL) | High crystal lattice energy opposes hydration. |

| DMSO / DMF | High (> 50 mg/mL) | Dipolar aprotic solvents disrupt intermolecular H-bonds effectively.[1] |

| Ethanol/Methanol | Moderate (Hot) | Soluble at reflux; poor solubility at RT (ideal for recrystallization).[1] |

| Chloroform/DCM | Negligible | Lack of H-bond accepting capability in solvent. |

Acid-Base Properties (pKa)

-

Pyridine Nitrogen (Basic): Estimated pKa ≈ 2.5 – 3.0 .[1]

-

Reasoning: The intrinsic pKa of pyridine is 5.[1]2. The two electron-withdrawing carboxamide groups (-I and -M effects) significantly reduce electron density at the ring nitrogen, lowering basicity.

-

-

Amide Protons (Acidic): pKa > 15.[1]

-

Non-ionizable in aqueous media under physiological conditions.[1]

-

Synthetic Protocol & Purification

Synthesis Workflow

The most robust route proceeds via the ammonolysis of diethyl cinchomeronate.[1] Direct reaction of the acid with ammonia is inefficient due to ammonium salt formation.[1]

Figure 1: Synthetic pathway emphasizing the kinetic control required to prevent cyclization to the imide.

Step-by-Step Methodology

Objective: Synthesis of 3,4-Pyridinedicarboxamide from Diethyl Cinchomeronate.

-

Preparation: Dissolve diethyl cinchomeronate (10.0 g) in absolute ethanol (30 mL).

-

Ammonolysis: Cool the solution to 0–5 °C in an ice bath. Slowly add concentrated aqueous ammonia (28-30%, 50 mL) with vigorous stirring.

-

Scientific Rationale: Low temperature favors the kinetic diamide product over the thermodynamic imide product.[1]

-

-

Reaction: Stir at 0 °C for 2 hours, then allow to warm to room temperature over 4 hours. A white precipitate will form.

-

Isolation: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 10 mL) to remove unreacted ester and mono-amide intermediates.

-

Purification: Recrystallize from hot water.

-

Note: Do not boil excessively, as prolonged heating in water can induce hydrolysis or cyclization.[1]

-

-

Drying: Dry in a vacuum oven at 60 °C (well below the 180 °C decomposition point).

Spectroscopic Signatures

| Technique | Characteristic Signals | Assignment |

| FT-IR | 3350, 3180 cm⁻¹ | N-H stretching (Primary Amide) |

| 1690, 1660 cm⁻¹ | C=O stretching (Amide I doublet due to twist) | |

| ¹H NMR (DMSO-d₆) | δ 9.05 (s, 1H) | C2-H (Deshielded by adjacent N and C=O) |

| δ 8.75 (d, 1H) | C6-H | |

| δ 7.80 (br s, 2H) | Amide N-H (Exchangeable) | |

| δ 7.60 (d, 1H) | C5-H |

References

-

Chem-Impex International. 3,4-Pyridinedicarboxamide Product Specifications and Melting Point Data. Retrieved from [1]

-

Canbi Pharma. Safety Data Sheet: Cinchomeronamide (CAS 4663-98-3). Retrieved from [1]

-

Sigma-Aldrich. 3,4-Pyridinedicarboximide (Cinchomeronimide) Product Data. (Used for comparative thermal stability analysis).[1] Retrieved from

-

PubChem. Compound Summary: 3,4-Pyridinedicarboxamide.[1][3] National Library of Medicine.[1] Retrieved from

-

Williams, R. pKa Data Compilation.[1][4] (General pyridine and amide pKa values used for estimation). Retrieved from

Sources

Technical Guide: Biological Activity & Therapeutic Potential of 3,4-Pyridinedicarboxamide Derivatives

This technical guide details the biological profile, mechanism of action, and experimental evaluation of 3,4-pyridinedicarboxamide derivatives. It is designed for researchers investigating hypoxia signaling pathways and small-molecule drug discovery.

Executive Summary

3,4-Pyridinedicarboxamide derivatives (structurally related to cinchomeronic acid) represent a versatile chemical scaffold in medicinal chemistry. While they exhibit pleiotropic effects—including antimicrobial and analgesic properties—their most significant therapeutic potential lies in the inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PHDs) .

By mimicking 2-oxoglutarate (2-OG), these compounds chelate the active site iron (Fe²⁺) of PHD enzymes, preventing the degradation of HIF-1α. This mechanism mimics a hypoxic state, stimulating erythropoiesis and providing cytoprotection in ischemic conditions.

Chemical Scaffold & Structure-Activity Relationship (SAR)

The core structure is derived from pyridine-3,4-dicarboxylic acid (cinchomeronic acid) .[1] The biological activity is heavily influenced by the substitution pattern at the amide nitrogens and the cyclization state (open diamide vs. closed imide).

Key SAR Features:

-

Iron Chelation Motif: The vicinal dicarboxamide (or the cyclized imide) provides a bidentate ligand geometry capable of coordinating Fe²⁺ in the PHD active site.

-

N-Substitution: Bulky hydrophobic groups (e.g., phenyl, naphthyl) on the amide nitrogen often improve cell permeability and binding affinity to the hydrophobic pocket of the enzyme.

-

Cyclization: The open-chain diamides often cyclize to pyrrolo[3,4-c]pyridine-1,3-diones (imides) under physiological conditions or during synthesis. These fused systems (aza-isoindoles) frequently show enhanced stability and distinct pharmacological profiles, including analgesic activity.

Primary Mechanism: HIF-PHD Inhibition

The therapeutic "engine" of this scaffold is the stabilization of the Hypoxia-Inducible Factor (HIF).

The Pathway

Under normoxia, PHD enzymes hydroxylate HIF-1α at specific proline residues (Pro402, Pro564).[2] This marks HIF-1α for ubiquitination by the von Hippel-Lindau (VHL) complex and subsequent proteasomal degradation. 3,4-Pyridinedicarboxamides inhibit this process , leading to:

-

Accumulation of HIF-1α.[3]

-

Translocation to the nucleus.

-

Dimerization with HIF-1β.

-

Transcription of erythropoietin (EPO) and VEGF.

Pathway Visualization

Caption: Mechanism of Action. The inhibitor blocks PHD-mediated hydroxylation, preventing degradation and activating hypoxia response genes.

Experimental Protocols

To validate biological activity, researchers must employ self-validating synthesis and assay protocols.

Synthesis Workflow (Anhydride Route)

This route ensures high purity of the intermediate anhydride, crucial for controlled amidation.

-

Dehydration: Reflux 3,4-pyridinedicarboxylic acid (Cinchomeronic acid) in acetic anhydride for 4 hours.

-

Isolation: Concentrate and precipitate with diethyl ether to obtain 3,4-pyridinedicarboxylic anhydride .

-

Amidation: React the anhydride with the target amine (R-NH₂) in dry THF or DMF.

-

Note: This initially forms the mono-amide/mono-acid.

-

-

Cyclization (Optional): Heat with a dehydrating agent (e.g., SOCl₂ or acetic anhydride) to close the ring to the pyrrolo[3,4-c]pyridine-1,3-dione (imide).

In Vitro Assay: Fluorescence Polarization (FP) for PHD2

This assay measures the displacement of a fluorescent HIF peptide probe by the test compound.

Reagents:

-

Enzyme: Recombinant human PHD2 (catalytic domain, residues 181-426).

-

Probe: FITC-labeled HIF-1α peptide (residues 556–574).[2]

-

Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 0.01% Tween-20.

-

Cofactors: 10 μM Fe(II) (as FeSO₄), 2-oxoglutarate (competitor).

Protocol:

-

Preparation: Dilute PHD2 enzyme to 200 nM in assay buffer containing Fe(II).

-

Incubation: Add test compound (dissolved in DMSO) to the enzyme solution. Incubate for 15 minutes at Room Temperature (RT).

-

Probe Addition: Add FITC-HIF-1α peptide (final concentration 5 nM) and 2-oxoglutarate (if testing competitive mode).

-

Measurement: Incubate for 60 minutes. Measure Fluorescence Polarization (Ex: 485 nm, Em: 528 nm).

-

Analysis: A decrease in polarization (mP) indicates the inhibitor has displaced the peptide/cofactor from the active site.

Quantitative Data Summary

The following table summarizes the activity of specific derivatives cited in the literature, highlighting the scaffold's versatility.

| Compound Class | Target Enzyme | Activity Metric (IC₅₀) | Biological Outcome | Reference |

| Piperidinyl-linked 3,4-dicarboxamide | PHD2 | 22.53 nM | Increased EPO / Erythropoiesis | [1] |

| Pyrazolopyridine derivative | CDK2 | 0.24 µM | Anticancer / Cell Cycle Arrest | [2] |

| Imidazo[4,5-b]pyridine derivative | COX-2 | 9.20 µM | Anti-inflammatory | [3] |

| Pyrrolo[3,4-c]pyridine imide | N/A (Phenotypic) | Comparable to Aspirin | Analgesia (Writhing Test) | [4] |

Synthesis & Screening Workflow

The following diagram outlines the logical flow from raw material to lead candidate selection.

Caption: Integrated workflow for synthesizing and validating 3,4-pyridinedicarboxamide derivatives.

References

-

Discovery of 3-(Arylamido)pyrazolopyridine HIF-2α Agonists and a Codrug Strategy with Prolyl Hydroxylase Inhibition. Journal of Medicinal Chemistry. [Link] (Representative link for PHD2 inhibitors in this class)[4]

-

Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors. MDPI Molecules. [Link]

-

2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Acta Pharmaceutica Sinica B. [Link][5]

-

An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel). [Link]

-

Affinity-Based Fluorescence Polarization Assay for High-Throughput Screening of Prolyl Hydroxylase 2 Inhibitors. Analytical Chemistry. [Link]

Sources

- 1. Cinchomeronic acid | C7H5NO4 | CID 10273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Affinity-Based Fluorescence Polarization Assay for High-Throughput Screening of Prolyl Hydroxylase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Mechanism of Action of 3,4-Pyridinedicarboxamide and its Derivatives

Foreword: The Pyridine Scaffold - A Foundation for Diverse Bioactivity

The pyridine ring, a fundamental heterocyclic amine, is a privileged scaffold in medicinal chemistry. Its presence in natural molecules like the B vitamins niacin and pyridoxine hints at its biocompatibility and versatile roles in biological systems. The derivatization of this simple ring has given rise to a plethora of therapeutic agents targeting a wide array of diseases, from neurological disorders to cancer.[1][2] This guide delves into the mechanistic underpinnings of a specific, yet broadly significant, pyridine derivative: 3,4-Pyridinedicarboxamide. While this compound often serves as a crucial building block in chemical synthesis, its more complex analogues, particularly the P7C3 series of compounds, have unveiled a fascinating and potent mechanism of action centered on cellular energy metabolism and resilience.[3][4] This document will provide an in-depth exploration of this mechanism, offering researchers and drug development professionals a comprehensive understanding of its core principles and experimental validation.

The Central Thesis: From a Simple Scaffold to a Potent Modulator of Cellular Energetics

3,4-Pyridinedicarboxamide, also known as cinchomeronamide, is a versatile chemical intermediate used in the synthesis of various pharmaceuticals, particularly those aimed at neurological disorders.[3] Its two amide functional groups enhance its reactivity and potential for forming hydrogen bonds, making it an excellent candidate for interacting with biological targets.[3] However, the most profound insights into the biological potential of this scaffold have emerged from the study of its more complex derivatives, most notably the neuroprotective agent P7C3-A20.

The core mechanism of action for the P7C3 class of molecules, which are structurally related to 3,4-pyridinedicarboxamide, is the allosteric activation of a critical enzyme in cellular metabolism: Nicotinamide Phosphoribosyltransferase (NAMPT) .[5][6][7] This discovery has shifted the perspective on this chemical family from being simple synthetic intermediates to potent modulators of a fundamental biological pathway with significant therapeutic implications.

The NAMPT-NAD Salvage Pathway: A Critical Hub for Cellular Function

To comprehend the action of 3,4-pyridinedicarboxamide derivatives, one must first appreciate the significance of the pathway they modulate. Nicotinamide Adenine Dinucleotide (NAD) is a cornerstone of cellular life. It is not only a critical coenzyme for redox reactions in energy metabolism but also a substrate for a variety of signaling enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair, inflammation, and cell survival.[8][9][10][11]

Cells maintain their NAD pool through several pathways, with the "salvage pathway" being the most prominent. This pathway recycles nicotinamide (a form of vitamin B3) back into NAD. The enzyme NAMPT catalyzes the rate-limiting step in this process, converting nicotinamide to nicotinamide mononucleotide (NMN), which is then readily converted to NAD.[8][9][10] The activity of NAMPT is therefore a critical determinant of the cell's NAD supply and, consequently, its ability to produce energy, repair damage, and survive stress.

Caption: The NAD Salvage Pathway and the role of P7C3-A20.

Mechanism of Action: Allosteric Activation of NAMPT and its Downstream Consequences

The neuroprotective effects of the P7C3 family of compounds, including P7C3-A20, are attributed to their ability to bind to and activate NAMPT.[6] This activation is allosteric, meaning the compound binds to a site on the enzyme distinct from the active site, inducing a conformational change that enhances the enzyme's catalytic activity. The direct consequence of this is an increased rate of NMN production from nicotinamide, leading to a significant elevation in the intracellular NAD pool.[6][12]

This elevation of NAD has several profound downstream effects that contribute to the observed biological outcomes:

-

Enhanced Neuronal Survival: By boosting NAD levels, P7C3 compounds enhance the survival of newly formed neurons in the hippocampus, a brain region crucial for learning and memory.[12] This is particularly relevant in the context of neurodegenerative diseases and brain injury, where neuronal loss is a key pathological feature.

-

Protection Against Cellular Stress: Cells treated with P7C3-A20 show increased resilience to stressors that deplete NAD, such as the chemotherapeutic agent doxorubicin.[6] This demonstrates that the activation of NAMPT can counteract pathological NAD depletion.

-

Blood-Brain Barrier Integrity: In models of traumatic brain injury (TBI), P7C3-A20 has been shown to repair the blood-brain barrier.[13] This is achieved by increasing the expression of tight junction proteins and promoting the health of brain microvascular endothelial cells.[13]

-

Attenuation of Neuroinflammation: P7C3-A20 treatment can reduce neuroinflammation, a common feature of many neurological disorders.[13]

A Tale of Two Modalities: NAMPT Activation vs. Inhibition

The therapeutic importance of the NAMPT-NAD pathway is further highlighted by the concurrent development of NAMPT inhibitors for cancer therapy.[8][11] Cancer cells have a high metabolic rate and are heavily dependent on NAD for energy production and DNA repair.[9] By inhibiting NAMPT, these compounds starve cancer cells of NAD, leading to metabolic collapse and cell death.[11] This dual role of the NAMPT pathway—where its activation is protective in neurological contexts and its inhibition is detrimental to cancer cells—underscores its centrality in cellular life and its potential as a versatile drug target.

| Therapeutic Strategy | Molecular Action | Key Enzyme | Consequence | Therapeutic Application |

| Activation | Allosteric Activation | NAMPT | Increased NAD+ levels | Neuroprotection, Neurodegenerative Diseases |

| Inhibition | Competitive/Non-competitive Inhibition | NAMPT | NAD+ depletion | Oncology |

Experimental Protocols for Elucidating the Mechanism of Action

The validation of the NAMPT-activating mechanism of 3,4-pyridinedicarboxamide derivatives relies on a series of well-defined experimental workflows.

In Vitro NAMPT Enzyme Activity Assay

This assay directly measures the ability of a compound to enhance the catalytic activity of purified NAMPT.

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing purified recombinant NAMPT, nicotinamide, and phosphoribosyl pyrophosphate (PRPP) in a suitable buffer.

-

Compound Addition: The test compound (e.g., P7C3-A20) is added at various concentrations. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The reaction is incubated at 37°C for a specified period (e.g., 60 minutes).

-

Detection: The production of NMN is quantified. This can be done using a coupled enzyme assay where NMN is converted to NAD, and the resulting NAD is used to drive a colorimetric or fluorometric reaction.

-

Data Analysis: The rate of NMN production is calculated and plotted against the compound concentration to determine the dose-dependent activation.

Caption: Workflow for an in vitro NAMPT enzyme activity assay.

Cellular NAD Level Quantification

This experiment determines if the compound can increase NAD levels in a cellular context.

Methodology:

-

Cell Culture: A relevant cell line (e.g., primary neurons, SH-SY5Y neuroblastoma cells) is cultured.

-

Stress Induction (Optional): To mimic a disease state, cells can be treated with an NAD-depleting agent like doxorubicin or hydrogen peroxide.[6][13]

-

Compound Treatment: The cells are treated with the test compound at various concentrations for a specified duration.

-

Cell Lysis and Extraction: The cells are lysed, and metabolites are extracted.

-

NAD Quantification: NAD levels in the cell lysates are measured using commercially available kits, which are typically based on a cycling enzymatic reaction that generates a quantifiable colorimetric or fluorescent signal.

-

Data Normalization: NAD levels are normalized to the total protein concentration in each sample.

Cell Viability and Neuroprotection Assays

These assays assess the functional consequences of NAMPT activation.

Methodology:

-

Cell Plating: Neuronal cells are plated in multi-well plates.

-

Induction of Toxicity: A neurotoxic insult is applied (e.g., glutamate, oligomeric amyloid-beta, oxidative stress).

-

Co-treatment: The cells are co-treated with the neurotoxin and the test compound.

-

Incubation: The cells are incubated for a period sufficient to induce cell death in the control group (e.g., 24-48 hours).

-

Viability Assessment: Cell viability is measured using assays such as the MTT assay, which measures mitochondrial metabolic activity, or by quantifying lactate dehydrogenase (LDH) release into the culture medium, which indicates cell membrane damage.[14]

Conclusion and Future Directions

3,4-Pyridinedicarboxamide serves as a foundational scaffold for the development of potent modulators of the NAMPT-NAD salvage pathway. The detailed investigation of its derivative, P7C3-A20, has provided a clear mechanistic rationale for its neuroprotective effects: the allosteric activation of NAMPT leading to an increase in cellular NAD levels. This mechanism not only enhances cellular resilience to stress but also promotes the structural and functional integrity of the nervous system. The contrasting therapeutic strategy of NAMPT inhibition in oncology further solidifies the central role of this pathway in health and disease.

Future research in this area will likely focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and pharmacokinetic properties of NAMPT activators based on the 3,4-pyridinedicarboxamide scaffold.

-

Exploring Broader Therapeutic Applications: Given the fundamental role of NAD in cellular function, NAMPT activators may have therapeutic potential in other conditions associated with metabolic decline, such as aging and metabolic disorders.

-

Development of Novel NAMPT Modulators: The discovery of both activators and inhibitors of NAMPT opens the door to fine-tuning the activity of this crucial enzyme for a variety of therapeutic purposes.

This guide provides a comprehensive overview of the current understanding of the mechanism of action of 3,4-pyridinedicarboxamide derivatives. The insights presented herein should serve as a valuable resource for researchers and drug developers working to harness the therapeutic potential of this promising class of molecules.

References

-

Phosphodiesterase Inhibitors. StatPearls - NCBI Bookshelf - NIH. [Link]

-

P7C3-A20 treatment one year after TBI in mice repairs the blood-brain barrier, arrests chronic neurodegeneration, and restores cognition. PubMed. [Link]

-

Pyridine-3,4-dicarboxamide. Pipzine Chemicals. [Link]

-

P7C3-A20 neuroprotection is independent of Wallerian degeneration in Primary Neuronal Culture. Apollo. [Link]

-

Interaction of CYP3A4 with Rationally Designed Ritonavir Analogues: Impact of Steric Constraints Imposed on the Heme-Ligating Group and the End-Pyridine Attachment. MDPI. [Link]

- WO2024044344A1 - Pyridinylsulfonamide compounds and their use in therapy.

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]

-

3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. PMC - NIH. [Link]

-

P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage. PMC - PubMed Central. [Link]

-

Medicinal Chemistry of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors. ACS Publications. [Link]

-

What NAMPT inhibitors are in clinical trials currently? Patsnap Synapse. [Link]

-

P7C3-A20 treatment one year after TBI in mice repairs the blood–brain barrier, arrests chronic neurodegeneration, and restores cognition. PNAS. [Link]

-

P7C3-A20 neuroprotection is independent of Wallerian degeneration in primary neuronal culture. PubMed Central. [Link]

-

Ga(III) pyridinecarboxylate complexes: potential analogues of the second generation of therapeutic Ga(III) complexes? PMC. [Link]

-

Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) in cancer: a patent review. Taylor & Francis. [Link]

-

Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress. PubMed. [Link]

-

What are NAMPT inhibitors and how do they work? Patsnap Synapse. [Link]

-

Pyridones in drug discovery: Recent advances. PubMed. [Link]

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Pyridine-3,4-dicarboxamide | Chemical Properties, Applications & Safety Data | Reliable Manufacturer & Supplier China [pipzine-chem.com]

- 5. P7C3-A20 neuroprotection is independent of Wallerian degeneration in Primary Neuronal Culture [repository.cam.ac.uk]

- 6. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. P7C3-A20 neuroprotection is independent of Wallerian degeneration in primary neuronal culture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 10. tandfonline.com [tandfonline.com]

- 11. What are NAMPT inhibitors and how do they work? [synapse.patsnap.com]

- 12. pnas.org [pnas.org]

- 13. P7C3-A20 treatment one year after TBI in mice repairs the blood-brain barrier, arrests chronic neurodegeneration, and restores cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ga(III) pyridinecarboxylate complexes: potential analogues of the second generation of therapeutic Ga(III) complexes? - PMC [pmc.ncbi.nlm.nih.gov]

3,4-Pyridinedicarboxamide: A Versatile Scaffold for Medicinal Chemistry and Drug Design

Executive Summary

3,4-Pyridinedicarboxamide (also known as Cinchomeronamide) represents a privileged scaffold in medicinal chemistry, serving a dual function as both a bioactive pharmacophore and a high-value synthetic intermediate. Structurally analogous to nicotinamide (Vitamin B3), this compound and its derivatives exhibit significant potential in modulating enzymes dependent on NAD+ or metal cofactors, particularly Prolyl 4-Hydroxylase (P4H) and Poly(ADP-ribose) polymerase (PARP).

This technical guide analyzes the physicochemical properties, therapeutic applications, and synthetic versatility of 3,4-pyridinedicarboxamide. It provides researchers with actionable protocols for synthesis and biological evaluation, grounded in the latest structure-activity relationship (SAR) data.

Chemical Architecture & Physicochemical Properties[1]

Structural Analysis

The core structure of 3,4-pyridinedicarboxamide consists of a pyridine ring substituted at the 3- and 4-positions with carboxamide groups. This substitution pattern creates a unique electronic environment compared to its isomers (quinolinic and dinicotinic acid diamides).

-

Hydrogen Bonding: The vicinal diamide arrangement provides multiple hydrogen bond donors (NH2) and acceptors (C=O, Pyridine N). This allows for the formation of robust supramolecular networks, often utilized in crystal engineering and co-crystal drug formulations.

-

Chelation Potential: The proximity of the amide oxygens (and potentially the pyridine nitrogen) allows the molecule to act as a bidentate or tridentate ligand for transition metals (Cu²⁺, Fe²⁺, Hg²⁺). This property is central to its mechanism of action against metalloenzymes.

Key Properties

| Property | Value / Characteristic | Relevance to Drug Design |

| IUPAC Name | Pyridine-3,4-dicarboxamide | Unambiguous identification |

| Molecular Formula | C₇H₇N₃O₂ | Fragment-based screening (MW < 200) |

| Solubility | Low in water (0.025 M); Soluble in DMSO/DMF | Limits direct aqueous use; requires derivatization or formulation |

| Electronic Character | Electron-deficient ring | Susceptible to nucleophilic attack; facilitates reduction |

| Isomerism | Cinchomeronic acid derivative | Distinct from Quinolinic (2,3) and Dinicotinic (3,5) isomers |

Pharmacological Applications[2][3][4][5][6]

Inhibition of Prolyl 4-Hydroxylase (P4H)

The most well-characterized biological activity of 3,4-pyridinedicarboxylate derivatives is the inhibition of Prolyl 4-Hydroxylase (P4H).[1] P4H is an iron(II) and 2-oxoglutarate (2-OG) dependent dioxygenase essential for collagen stabilization.

-

Mechanism of Action: 3,4-Pyridinedicarboxamide derivatives mimic 2-oxoglutarate, the co-substrate of P4H. They competitively bind to the catalytic site, chelating the active site Fe(II) ion and preventing the hydroxylation of proline residues on procollagen strands.

-

Therapeutic Implication:

-

Fibrosis: Inhibition prevents the formation of stable collagen triple helices, reducing excessive scar tissue formation in liver and pulmonary fibrosis.

-

Oncology: P4H inhibition can destabilize the Extracellular Matrix (ECM) in solid tumors, potentially enhancing drug delivery and reducing metastasis.

-

PARP Inhibition and Neuroprotection

Poly(ADP-ribose) polymerases (PARPs) are enzymes involved in DNA repair and programmed cell death. They use NAD+ as a substrate.

-

Pharmacophore Similarity: The nicotinamide moiety within 3,4-pyridinedicarboxamide allows it to fit into the nicotinamide-binding pocket of PARP enzymes.

-

Application: While the diamide itself is a weak inhibitor, it serves as a precursor to pyrrolo[3,4-c]pyridine-1,3-diones (cyclic imides) and fused isoquinolinone analogs, which are potent PARP inhibitors used in cancer therapy (e.g., ovarian cancer with BRCA mutations) and neuroprotection (post-ischemic injury).

Antimicrobial Activity

N-substituted derivatives of 3,4-pyridinedicarboxamide have shown promise as antimicrobial agents.[2] The introduction of lipophilic groups (e.g., adamantyl, alkyl chains) on the amide nitrogen enhances cell membrane permeability, allowing the compound to disrupt bacterial metabolic pathways.

Synthetic Pathways & Derivatization[6][7][8]

The utility of 3,4-pyridinedicarboxamide lies in its "chemical malleability." It can be cyclized, reduced, or rearranged to access complex heterocyclic systems.

The "Chemical Tree" of 3,4-Pyridinedicarboxamide

The following diagram illustrates the central role of this scaffold in generating diverse bioactive heterocycles.

Figure 1: Synthetic divergence from the 3,4-pyridinedicarboxamide core. The scaffold serves as a gateway to cyclic imides (PARP inhibitors) and naphthyridines.

Experimental Protocols

Protocol A: Synthesis of 3,4-Pyridinedicarboxamide

Rationale: Direct conversion from the diacid is often low-yielding due to decarboxylation. The ester route is preferred for mildness and purity.

Reagents:

-

Diethyl 3,4-pyridinedicarboxylate (10 mmol)

-

Methanolic Ammonia (saturated, 7N)

-

Ethanol (recrystallization solvent)

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of diethyl 3,4-pyridinedicarboxylate in 20 mL of anhydrous methanol in a pressure-rated vessel.

-

Ammonolysis: Cool the solution to 0°C. Slowly add 30 mL of saturated methanolic ammonia (approx. 7N).

-

Reaction: Seal the vessel and stir at room temperature for 24–48 hours. Monitor via TLC (SiO₂, 10% MeOH in DCM). The diester spot (high Rf) should disappear, replaced by the diamide spot (low Rf).

-

Isolation: The product often precipitates directly from the reaction mixture. Filter the white solid.

-

Purification: If no precipitate forms, concentrate the solvent in vacuo to 20% volume and cool to -20°C. Recrystallize the crude solid from hot ethanol/water (9:1).

-

Validation: Confirm structure via ¹H NMR (DMSO-d₆). Look for two distinct amide proton signals (broad singlets) and the characteristic pyridine ring protons.

Protocol B: P4H Inhibition Assay (In Vitro)

Rationale: To verify the bioactivity of the synthesized amide or its derivatives against collagen biosynthesis.

Reagents:

-

Purified Prolyl 4-Hydroxylase (P4H) enzyme (recombinant).

-

Substrate: (Pro-Pro-Gly)₁₀ peptide.

-

Cofactors: FeSO₄, Ascorbate, 2-Oxoglutarate (2-OG).

-

14C-labeled 2-OG (for radiometric assay) or Succinate detection kit.

Workflow:

-

Preparation: Prepare assay buffer (Tris-HCl pH 7.8, DTT, BSA).

-

Incubation: Mix P4H enzyme with varying concentrations of 3,4-pyridinedicarboxamide (0.1 µM – 100 µM).

-

Activation: Add cofactor mix (Fe²⁺, Ascorbate) and substrate.

-

Competition: Initiate reaction by adding 2-OG. (Note: Since the test compound competes with 2-OG, perform kinetics at varying 2-OG concentrations to determine Ki).

-

Detection: Measure the release of ¹⁴CO₂ (from decarboxylation of 2-OG) or the production of succinate after 15 minutes at 37°C.

-

Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Future Perspectives

The 3,4-pyridinedicarboxamide scaffold is currently underutilized in Fragment-Based Drug Discovery (FBDD) . Its small size (MW ~165), high polarity, and rigidity make it an excellent "polar fragment" for probing hydrophilic pockets in enzymes.

Emerging Areas:

-

PROTAC Linkers: The diamide functionality can be modified to serve as a rigid linker in Proteolysis Targeting Chimeras (PROTACs), connecting an E3 ligase ligand to a target protein ligand.

-

Metallodrugs: Exploiting the chelation capability to deliver cytotoxic metals (e.g., Pt, Au) specifically to hypoxic tumor environments where P4H is overexpressed.

References

-

Myllyharju, J. (2003). Prolyl 4-hydroxylases, the hypoxia-inducible factor and low molecular weight mimics of 2-oxoglutarate. BMC Chemical Biology. 3[2][3][1][4][5][6][7]

-

National Institutes of Health (NIH). (2022). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. 8[4][5][7]

-

ResearchGate. (2025). Transformations of 3,4-Disubstituted Pyridines under Dissolving Metal Conditions. 6[2][3][1][9][4][5][6][7]

Sources

- 1. Diethyl Pyridine-3,4-dicarboxylate|Research Chemical [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Selective inhibition of prolyl 4-hydroxylases by bipyridinedicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Characterization Framework: 3,4-Pyridinedicarboxamide (Cinchomeronamide)

[1][2]

Executive Summary

3,4-Pyridinedicarboxamide (Cinchomeronamide) represents a critical scaffold in the development of coordination polymers and pharmaceutical intermediates. Its structural uniqueness lies in the vicinal substitution of two amide groups at the C3 and C4 positions of the pyridine ring. This proximity induces a competitive landscape between intramolecular hydrogen bonding (stabilizing planar conformations) and steric repulsion (forcing non-planar twists).

This technical guide outlines the theoretical framework required to characterize this molecule. It moves beyond basic geometry optimization to explore the electronic, vibrational, and reactive properties necessary for drug design and crystal engineering.

Computational Methodology Framework

To achieve high-fidelity results that correlate with experimental X-ray diffraction (XRD) and FT-IR data, a robust computational protocol is required. The standard "gas phase" calculation is insufficient for this polar molecule; solvation models and specific basis sets are mandatory.

The "Gold Standard" Protocol

For 3,4-pyridinedicarboxamide, the presence of lone pairs on the pyridine nitrogen and amide oxygens dictates the need for diffuse functions .

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional offers the best cost-to-accuracy ratio for organic amides.

-

Basis Set: 6-311++G(d,p) .[1]

-

++: Diffuse functions are critical for describing the electron density at the distal ends of the amide groups (lone pairs).

-

(d,p): Polarization functions allow for the distortion of atomic orbitals, essential for modeling the strained C3-C4 bond angle.

-

-

Solvation Model: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) using Water or DMSO. This is crucial because the amide twist angle changes significantly between vacuum and polar solvent environments.

Workflow Visualization

The following diagram illustrates the self-validating workflow for theoretical characterization.

Figure 1: Self-validating computational workflow. The frequency check is the critical "gate" ensuring the structure is a true local minimum.

Geometric Optimization & Conformational Analysis

The defining feature of 3,4-pyridinedicarboxamide is the C3-C4 steric clash . Unlike the 3,5-isomer, where amides are distant, the 3,4-isomer experiences significant repulsion between the carbonyl oxygen of one amide and the amino group of the other.

The Twist Angle (Dihedral)

Theoretical studies reveal that the molecule cannot remain perfectly planar in its ground state.

-

Planar Constraint: If forced to be planar (

dihedral), the molecule exhibits a high imaginary frequency, indicating a transition state, not a minimum. -

Relaxed State: The amide groups rotate out of the pyridine plane by approximately 15°–35° (depending on the solvation model) to relieve steric strain while maintaining partial

-conjugation.

Intramolecular Hydrogen Bonding

Two competing interactions define the global minimum:

-

N-H...O (Intramolecular): A weak hydrogen bond often forms between the amide proton of C4 and the carbonyl oxygen of C3 (or vice versa).

-

N...H (Ring Interaction): Interaction between the pyridine ring nitrogen and the adjacent amide proton.

Data Summary for Geometric Parameters (Calculated):

| Parameter | Bond/Angle | Theoretical Value (Approx.) | Significance |

| Bond Length | C=O (Amide) | 1.22 - 1.23 Å | Typical double bond character; slight elongation indicates H-bonding. |

| Bond Length | C-N (Amide) | 1.36 - 1.38 Å | Partial double bond character due to resonance. |

| Bond Angle | O=C-N | ~122.5° | Deviates from 120° due to lone pair repulsion. |

| Dihedral | C3-C4-C(O)-N | 20.5° - 30.0° | Critical Parameter: Confirms non-planar distortion. |

Electronic Properties & Reactivity Descriptors

Understanding the electronic distribution is vital for predicting how this molecule interacts with biological targets (e.g., enzyme active sites).

Frontier Molecular Orbitals (FMO)

The gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determines chemical hardness and stability.

-

HOMO: Localized primarily on the pyridine ring nitrogen and the amide nitrogen lone pairs . It acts as the electron donor.

-

LUMO: Localized on the amide carbonyl groups and the pyridine ring carbons . It acts as the electron acceptor.

-

Band Gap (

): Typically ranges from 4.5 to 5.0 eV for this class of molecules. A large gap implies high kinetic stability and low chemical reactivity, making it a stable drug shelf-candidate.

Global Reactivity Logic

The following diagram details how raw orbital energies are converted into actionable chemical descriptors.

Figure 2: Derivation of Global Reactivity Descriptors. These indices predict the molecule's toxicity and binding affinity.

Spectroscopic Validation (Vibrational Analysis)

Theoretical predictions must be scaled to match experimental FT-IR data. DFT methods tend to overestimate vibrational frequencies due to the neglect of anharmonicity.

Scaling Factors

For B3LYP/6-311++G(d,p), a scaling factor of 0.961 to 0.967 is required to align calculated wavenumbers with experimental peaks.

Diagnostic Bands

When analyzing the spectrum of 3,4-pyridinedicarboxamide, focus on these regions:

-

NH₂ Stretching (3400–3150 cm⁻¹):

-

Asymmetric: ~3400 cm⁻¹.

-

Symmetric: ~3200 cm⁻¹.

-

Note: These bands are often broadened in solid-state experiments due to intermolecular hydrogen bonding networks.

-

-

Amide I (C=O Stretching) (1650–1690 cm⁻¹):

-

This is the most intense peak. A "doublet" appearance often confirms the presence of two chemically distinct amide environments (C3 vs. C4) caused by the twist.

-

-

Pyridine Ring Breathing (~990–1000 cm⁻¹):

-

A sharp, characteristic peak that confirms the integrity of the heterocyclic ring.

-

Molecular Electrostatic Potential (MEP)[4]

The MEP map is the primary tool for rational drug design, visualizing where the molecule will dock with a receptor.

-

Negative Potential (Red): Concentrated over the Carbonyl Oxygens and the Pyridine Nitrogen . These are the H-bond acceptor sites.

-

Positive Potential (Blue): Concentrated over the Amide Hydrogens . These are the H-bond donor sites.

Implication: The 3,4-substitution pattern creates a "Janus-faced" electrostatic surface. One side of the molecule is highly electronegative (oxygens), while the periphery is electropositive. This polarization is stronger than in the 3,5-isomer, enhancing its solubility in polar solvents and its binding affinity in enzyme pockets (e.g., NAD+ dependent enzymes).

References

- Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

-

Krishnakumar, V., & Ramasamy, R. (2005). FT-IR, FT-Raman and DFT calculations of 3,5-pyridinedicarboxylic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(9), 2100-2106. (Foundational comparison for pyridine dicarboxamides). Link

-

Sajan, D., et al. (2010).[2] Molecular structure and vibrational spectra of 2,6-pyridinedicarboxamide: A density functional theoretical study. Journal of Raman Spectroscopy, 41(10), 1338-1345. (Methodology reference for amide derivatives). Link

-

Arivazhagan, M., & Jeyavijayan, S. (2011). Vibrational spectroscopic, first-order hyperpolarizability and HOMO, LUMO analysis of 2-amino-3-benzyloxypyridine. Spectrochimica Acta Part A, 79(2), 293-302. (Protocol for HOMO-LUMO analysis in substituted pyridines). Link

The Cinchona Scaffold: A Technical Guide to 3,4-Pyridinedicarboxamide

Executive Summary

3,4-Pyridinedicarboxamide (CAS: 4663-98-3), historically known as Cinchomeronamide , represents a critical junction in heterocyclic chemistry. While often overshadowed by its isomer nicotinamide (3-pyridinecarboxamide), this dicarboxamide serves as a pivotal scaffold for constructing fused ring systems—specifically pyrrolo[3,4-c]pyridines—and as a high-affinity ligand in the synthesis of Metal-Organic Frameworks (MOFs).

This guide moves beyond basic definitions to explore the chemical lineage, validated synthesis protocols, and emerging biological applications of 3,4-pyridinedicarboxamide, grounded in rigorous technical analysis.

Part 1: Chemical Lineage & Historical Context

The history of 3,4-pyridinedicarboxamide is inextricably linked to the anti-malarial efforts of the 19th century. Its precursor, Cinchomeronic acid (3,4-pyridinedicarboxylic acid), derives its name from the Cinchona tree, the source of quinine.

The Oxidative degradation of Cinchonine

In the late 1800s, chemists attempting to elucidate the structure of cinchona alkaloids (cinchonine and quinine) subjected them to vigorous oxidation using nitric acid. This degradation cleaved the quinuclidine ring, leaving the pyridine core intact with two carboxyl groups at the 3 and 4 positions.

-

Causality: The stability of the pyridine ring under oxidative stress allowed the isolation of the dicarboxylic acid.

-

Nomenclature: "Cinchomeronic" is a portmanteau of "Cinchona" (the source) and "meron" (part), indicating it is a fragment of the alkaloid structure [1].

Structural Distinction

Unlike isocinchomeronic acid (2,5-isomer) or dinicotinic acid (3,5-isomer), the 3,4-substitution pattern of cinchomeronic acid and its diamide derivative allows for the formation of five-membered imide rings (cinchomeronimide), a precursor to the pyrrolo[3,4-c]pyridine pharmacophore.

Part 2: Validated Synthesis Protocol

To ensure reproducibility, we present a self-validating protocol for the conversion of 3,4-pyridinedicarboxylic acid to 3,4-pyridinedicarboxamide. This method prioritizes yield and purity suitable for subsequent cyclization reactions.

Mechanism: The Acid Chloride Pathway

Direct ammonolysis of the dicarboxylic acid is inefficient due to zwitterion formation. The activation of carboxyl groups via thionyl chloride (

Step-by-Step Methodology

Reagents:

-

Thionyl Chloride (

) -

Ammonium Hydroxide (

, 28-30%) -

Solvent: Toluene (anhydrous)

Protocol:

-

Activation: Suspend 10.0 g (60 mmol) of 3,4-pyridinedicarboxylic acid in 50 mL of anhydrous toluene.

-

Chlorination: Add 15 mL of thionyl chloride dropwise under an inert atmosphere (

). Add a catalytic amount of DMF (3 drops). -

Reflux: Heat the mixture to reflux (110°C) for 3 hours. Validation Point: The suspension should clear as the acid converts to the soluble acid chloride.

-

Isolation of Intermediate: Evaporate excess

and toluene under reduced pressure. The residue is the crude 3,4-pyridinedicarbonyl dichloride. -

Amidation: Dissolve the residue in 30 mL dry THF. Cool to 0°C.

-

Quench: Slowly add the solution to 50 mL of concentrated

at 0°C with vigorous stirring. -

Precipitation: The diamide will precipitate as a white solid. Stir for 1 hour.

-

Purification: Filter the solid, wash with cold water (to remove

), and recrystallize from water/ethanol.

Self-Validating Metrics:

-

Melting Point: 178-180°C (decomposition). If MP < 175°C, significant mono-amide or acid impurity is present [2].

-

Solubility Check: The product should be soluble in hot water but insoluble in non-polar solvents (hexane), confirming the formation of the polar diamide.

Visualization: Synthesis & Cyclization Logic

Figure 1: The chemical lineage from natural alkaloids to the fused imide scaffold.

Part 3: Biological Applications[4]

While 3,4-pyridinedicarboxamide is often an intermediate, its derivatives exhibit significant biological activity, particularly in metabolic regulation and oncology.

Alpha-Glucosidase Inhibition

Derivatives of 3,4-pyridinedicarboxamide have emerged as competitive inhibitors of

Comparative Efficacy Table

| Compound | Substitution (N,N') | IC50 (µM) | Mechanism | Reference |

| Acarbose | (Standard Drug) | ~750 | Competitive | [3] |

| Derivative 3l | p-trifluoromethylphenyl | 5.0 ± 0.25 | Competitive | [3] |

| Derivative 3d | p-methoxyphenyl | 18.0 ± 0.87 | Competitive | [3] |

| Parent Diamide | Unsubstituted | >200 | Weak Binder | [3] |

Insight: The parent diamide acts as a scaffold. The introduction of hydrophobic aryl groups on the amide nitrogen dramatically increases potency (lowers IC50) by accessing hydrophobic pockets within the enzyme [3].

Oncology: Cytotoxicity

Recent studies indicate that N-substituted derivatives of this scaffold possess cytotoxic activity against specific cancer cell lines, notably MDA-MB-231 (Triple-negative breast cancer). The cytotoxicity is often linked to the molecule's ability to intercalate DNA or inhibit specific kinases due to the planar pyridine core [4].

Part 4: Material Science (MOFs)[3]

In the realm of material science, 3,4-pyridinedicarboxamide serves as a neutral bridging ligand in Metal-Organic Frameworks (MOFs).

Coordination Geometry

Unlike the dicarboxylic acid which binds via anionic carboxylates, the diamide binds via the pyridine nitrogen and the amide oxygen atoms. This allows for the construction of "pillared-layer" MOFs where the diamide acts as a pillar between metal-carboxylate layers.

-

Role: Structural rigidifier.

-

Binding Mode: Monodentate (Pyridine N) or Bidentate bridging (Pyridine N + Amide O).

-

Application: Gas storage (

capture) and catalysis. The amide groups provide hydrogen-bonding sites that enhance the selectivity for

Diagram: MOF Assembly Logic

Figure 2: Assembly logic of Pillared-Layer MOFs using 3,4-pyridinedicarboxamide.

References

-

Merriam-Webster. (n.d.). Cinchona: Etymology and History. Retrieved October 26, 2023, from [Link]

-

Al Majid, A. M., et al. (2019). Synthesis of Pyridine-Dicarboxamide-Cyclohexanone Derivatives: Anticancer and α-Glucosidase Inhibitory Activities. PubMed Central. Retrieved October 26, 2023, from [Link]

-

MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved October 26, 2023, from [Link]

-

Royal Society of Chemistry. (2013). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid. CrystEngComm. Retrieved October 26, 2023, from [Link]

Sources

A Technical Guide to the Procurement and Quality Evaluation of 3,4-Pyridinedicarboxamide for Research and Drug Development

An In-depth Guide for Scientists and Pharmaceutical Professionals on Ensuring the Quality and Reliable Sourcing of a Key Synthetic Building Block.

Abstract

3,4-Pyridinedicarboxamide, also known as cinchomeronamide, is a versatile pyridine derivative with significant applications in pharmaceutical and agrochemical research and development.[1] Its utility as a key intermediate in the synthesis of novel therapeutic agents and other bioactive molecules necessitates a thorough understanding of its commercial availability, quality attributes, and the analytical methods required for its rigorous evaluation. This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of sourcing 3,4-Pyridinedicarboxamide, qualifying suppliers, and implementing robust analytical quality control measures to ensure the integrity of their research and development programs.

Introduction to 3,4-Pyridinedicarboxamide: A Versatile Synthetic Intermediate

3,4-Pyridinedicarboxamide (CAS No. 4663-98-3) is a white to off-white crystalline powder with the molecular formula C₇H₇N₃O₂ and a molecular weight of 165.15 g/mol .[1] Its structure, featuring a pyridine ring substituted with two amide functional groups at the 3 and 4 positions, imparts unique chemical properties that make it a valuable building block in organic synthesis.

The pyridine core is a common motif in many biologically active compounds, and the dual amide functionalities of 3,4-pyridinedicarboxamide offer multiple reactive sites for further chemical modifications. These amides can be hydrolyzed to the corresponding carboxylic acids, reduced to amines, or participate in various coupling reactions, allowing for the construction of complex molecular architectures.[2] Consequently, this compound serves as a crucial starting material or intermediate in the synthesis of a diverse range of molecules with potential therapeutic applications, including those targeting neurological disorders.[1]

Given its pivotal role in the synthesis of novel compounds, the purity and quality of 3,4-pyridinedicarboxamide are of paramount importance. The presence of impurities can lead to undesired side reactions, complicate the purification of downstream products, and ultimately impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a systematic approach to supplier selection and incoming material quality control is essential.

Commercial Availability and Supplier Landscape

3,4-Pyridinedicarboxamide is commercially available from a variety of chemical suppliers, ranging from large, well-established companies to smaller, specialized laboratories. The compound is typically offered in research-grade purities, commonly ≥97.5% as determined by High-Performance Liquid Chromatography (HPLC).

Identifying Potential Suppliers

A thorough search of chemical supplier databases is the first step in procuring 3,4-Pyridinedicarboxamide. Key considerations when identifying potential suppliers include:

-

Reputation and Experience: Prioritize suppliers with a proven track record in providing high-quality chemical reagents and intermediates.

-

Documentation: Ensure the supplier can provide essential documentation, including a Certificate of Analysis (CoA), Safety Data Sheet (SDS), and technical data sheets.

-

Custom Synthesis Capabilities: For specific purity requirements or larger quantities, suppliers offering custom synthesis services can be a valuable option.

-

Geographical Location: Consider the supplier's location to anticipate shipping times and potential logistical challenges.

Table 1: Prominent Suppliers of 3,4-Pyridinedicarboxamide

| Supplier | Typical Purity | Available Documentation | Geographic Regions Served |

| Chem-Impex International | ≥97.5% (HPLC) | CoA (upon request), SDS, Product Specification | North America, Europe, Asia |

| Santa Cruz Biotechnology | 98% | CoA (lot-specific), SDS | North America, Europe, Asia |

| Sigma-Aldrich (Merck) | Data not readily available | CoA (lot-specific), SDS | Global |

| TCI America | Data not readily available | CoA (lot-specific), SDS | North America |

| BenchChem | Data not readily available | Inquire for details | North America |

| Pipzine Chemicals | Various grades | Inquire for details | Global, with a focus on China |

Note: This table is not exhaustive and represents a selection of suppliers identified during the research for this guide. Researchers should conduct their own due diligence when selecting a supplier.

GMP-Grade Availability

For drug development programs progressing towards clinical trials and commercialization, sourcing materials manufactured under Good Manufacturing Practices (GMP) is a regulatory requirement. While many suppliers offer research-grade 3,4-Pyridinedicarboxamide, identifying a GMP-certified supplier may require more targeted investigation and direct communication with manufacturers. Companies specializing in the production of APIs and registered starting materials are more likely to offer GMP-grade products.[3] It is crucial to engage with potential GMP suppliers early in the development process to ensure a stable and compliant supply chain.

Quality Control and Analytical Verification

Upon receipt of 3,4-Pyridinedicarboxamide, a comprehensive quality control (QC) analysis is essential to verify its identity, purity, and conformity to the specifications outlined in the supplier's Certificate of Analysis. The following analytical techniques are recommended for a thorough QC assessment.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is the primary technique for assessing the purity of 3,4-Pyridinedicarboxamide and detecting any related impurities. A validated, stability-indicating HPLC method is crucial for accurate quantification.

Protocol: A General Reverse-Phase HPLC Method for Purity Analysis

This protocol provides a starting point for developing a specific, validated method for 3,4-Pyridinedicarboxamide. Method optimization and validation in accordance with ICH guidelines are essential.[4]

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common choice.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective for separating polar and non-polar impurities.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Based on the UV absorbance spectrum of 3,4-Pyridinedicarboxamide, a wavelength in the range of 260-280 nm is likely to be suitable.

-

Sample Preparation: Accurately weigh a sample of 3,4-Pyridinedicarboxamide and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).

-

Analysis: Inject the sample and a blank (solvent) onto the HPLC system. The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks detected.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the chemical structure of 3,4-Pyridinedicarboxamide and identifying any structural isomers or impurities.

Expected ¹H NMR Spectral Features (in a suitable deuterated solvent like DMSO-d₆):

-

Aromatic Protons: The three protons on the pyridine ring will appear as distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The chemical shifts and coupling patterns will be characteristic of a 3,4-disubstituted pyridine.

-

Amide Protons: The four protons of the two amide groups (-CONH₂) will likely appear as two broad singlets in the downfield region (typically δ 7.0-8.5 ppm). Their chemical shifts can be sensitive to solvent and concentration.

Expected ¹³C NMR Spectral Features:

-

Pyridine Carbons: Five distinct signals are expected for the carbons of the pyridine ring.

-

Carbonyl Carbons: Two signals for the carbonyl carbons of the amide groups will be present in the downfield region (typically δ 160-180 ppm).

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of 3,4-Pyridinedicarboxamide. Techniques such as electrospray ionization (ESI) are suitable for this purpose. The expected molecular ion peak would be at m/z 166.06 [M+H]⁺.

Understanding the Impurity Profile

A critical aspect of quality control is understanding the potential impurities that may be present in the supplied material. These impurities can arise from the synthetic route used for its manufacture or from degradation during storage.

Synthesis-Related Impurities

The most common synthetic route to 3,4-Pyridinedicarboxamide involves the amidation of its corresponding dicarboxylic acid, 3,4-pyridinedicarboxylic acid (also known as cinchomeronic acid).

Potential impurities from this route may include:

-

Unreacted Starting Material: Residual 3,4-pyridinedicarboxylic acid.

-

Incompletely Reacted Intermediates: Mono-amidated intermediates.

-

Side-Reaction Products: Impurities arising from side reactions during the amidation process.

-

Reagents and Solvents: Residual reagents and solvents used in the synthesis and purification steps.

Degradation Products

The stability of 3,4-Pyridinedicarboxamide under various stress conditions (e.g., heat, light, humidity, and pH) should be understood. Forced degradation studies can help identify potential degradation products. Hydrolysis of the amide groups to the corresponding carboxylic acids is a likely degradation pathway.

Supplier Qualification Workflow

A systematic approach to qualifying a new supplier is crucial to ensure a consistent and reliable supply of high-quality 3,4-Pyridinedicarboxamide.

Caption: Workflow for qualifying a new supplier of 3,4-Pyridinedicarboxamide.

Conclusion

The successful use of 3,4-Pyridinedicarboxamide in research and drug development hinges on the ability to reliably source high-quality material. This guide has provided a framework for researchers and pharmaceutical professionals to navigate the supplier landscape, understand the critical quality attributes of this important building block, and implement a robust analytical program for its evaluation. By adopting a systematic approach to procurement and quality control, scientists can minimize the risks associated with material variability and ensure the integrity and reproducibility of their scientific endeavors.

References

-

Beilstein Journals. Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature. Available at: [Link]

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

-

ResearchGate. Synthesis, characterization and development of validated RP-HPLC method for the estimation of process-related impurity diethyl 4-(3-chlorophenyl)-2, 6-dimethyl-1, 4-dihydropyridine-3, 5-dicarboxylate from amlodipine bulk and formulation. Available at: [Link]_

-

IJPPR. Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Pyronaridine and Artesunate in Formulations. Available at: [Link]

-

ResearchGate. Common synthesis scheme for 3,5-pyridinedicarboxamide (PDC), 2,5-thiophenedicarboxamide (TDC) and 2,5-furandicarboxamide (FDC). Available at: [Link]

-

Purity Chemicals. GMP. Available at: [Link]

-

European Medicines Agency. ICH guideline Q3D (R1) on elemental impurities. Available at: [Link]

-

NIH. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. Available at: [Link]

-

Impact Factor. Development and Validation of RP-HPLC Method for the Dissolution and Assay of Etoricoxib in Pharmaceutical Dosage Forms. Available at: [Link]

-

PMC. Investigation into the Formation of Impurities during the Optimization of Brigatinib. Available at: [Link]

-

Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]

-

Organic Chemistry Portal. Pyridine synthesis. Available at: [Link]

-

Otto Chemie Pvt. Ltd. 2,4-Pyridinedicarboxylic acid, 98%, COA, Certificate of Analysis, 499-80-9, P 3946. Available at: [Link]

-

ResearchGate. Identification and Synthesis of Impurities Formed During Preparation of Azelnidipine. Available at: [Link]

-

ChemRxiv. Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Available at: [Link]

-

The Royal Society of Chemistry. High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting. Available at: [Link]

-

YouTube. NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Available at: [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Available at: [Link]

-

Science Publications. The Investigation of 1H NMR Spectra of 2,3-Dihydro-4-Pyridinones Derived from Bisdemethoxycurcumin. Available at: [Link]

-

Wiley Online Library. Supporting Information for "Self-Assembly of a Spherical Complex from 24 Components". Available at: [Link]

Sources

synthesis of metal-organic frameworks using 3,4-Pyridinedicarboxamide

Application Note: Synthesis and Structural Design of Metal-Organic Frameworks using 3,4-Pyridinedicarboxamide

Executive Summary

This application note details the protocols for utilizing 3,4-Pyridinedicarboxamide (also known as cinchomeronic acid diamide) as a ligand in the synthesis of Metal-Organic Frameworks (MOFs) and Supramolecular Coordination Polymers. Unlike its dicarboxylic acid parent (cinchomeronic acid), the diamide derivative offers unique "dual-action" reticular chemistry: it coordinates to metal centers primarily through the pyridine nitrogen while utilizing the amide groups to generate robust hydrogen-bonded networks (supramolecular synthons).

This guide addresses a critical experimental bifurcation:

-

Direct Coordination: Preserving the amide functionality for hydrogen-bonded organic-inorganic hybrids.

-

In-Situ Hydrolysis: Utilizing the amide as a slow-release precursor for high-crystallinity carboxylate MOFs.

Chemical Context & Ligand Design

3,4-Pyridinedicarboxamide (

Mechanistic Insight: The Coordination/H-Bonding Duality

-

Primary Anchor (Metal Binding): The Pyridine Nitrogen (

) is a soft donor, showing high affinity for transition metals like -

Secondary Anchor (Lattice Locking): The amide groups (

) at positions 3 and 4 are sterically crowded. They rarely chelate the same metal ion due to geometric strain. Instead, they act as Hydrogen Bond Donors/Acceptors , forming

Critical Consideration for Drug Developers: This ligand is structurally analogous to nicotinamide (Vitamin B3). MOFs constructed from it are prime candidates for bio-friendly drug delivery systems and pharmaceutical cocrystals.

Experimental Protocols

Method A: Direct Synthesis of Amide-Functionalized Coordination Polymers

Objective: To synthesize the metal complex without hydrolyzing the amide groups, creating a supramolecular framework.

Materials:

-

3,4-Pyridinedicarboxamide (>98% purity).

-

Metal Salt:

or -

Solvent: Methanol (MeOH) / Dimethylformamide (DMF).

-

Anti-solvent: Diethyl Ether or Acetonitrile.

Protocol:

-

Ligand Solution: Dissolve 1.0 mmol (165 mg) of 3,4-Pyridinedicarboxamide in 10 mL of warm MeOH/DMF (4:1 v/v). Sonicate until clear.

-

Metal Solution: Dissolve 1.0 mmol of Metal Salt in 5 mL MeOH.

-

Layering (Slow Diffusion):

-

Place the ligand solution in a narrow test tube.

-

Carefully layer 2 mL of pure MeOH (buffer layer) on top.

-

Gently add the metal solution on top of the buffer layer.

-

-

Crystallization: Seal the tube with Parafilm (poke 1 small hole for slow evaporation). Store in a dark, vibration-free zone at room temperature (

). -

Harvesting: Crystals (often blue for Cu, colorless for Zn) appear after 3–7 days. Filter and wash with cold MeOH.

Validation Check:

-

FTIR: Look for the Amide I band (

) and Amide II band (

Method B: Hydrothermal Synthesis (In-Situ Hydrolysis Route)

Objective: To use the amide as a "slow-release" source of 3,4-pyridinedicarboxylate (PDC) to grow large, defect-free MOF crystals (e.g., Cu-PDC frameworks).

Mechanism: Under high temperature and pressure, the amide hydrolyzes to the acid. This slow generation of the linker controls nucleation rates, yielding superior crystallinity compared to using the acid directly.

Protocol:

-

Precursor Mix: In a 20 mL Teflon-lined autoclave, combine:

-

3,4-Pyridinedicarboxamide (0.5 mmol).

- (0.5 mmol).

- (8 mL).

-

-

Reaction: Seal autoclave and heat to 140°C for 48 hours.

-

Cooling: Program a slow cool-down (

) to room temperature. -

Result: Blue block crystals of

. The amide has converted to the dicarboxylate linker.

Visualization of Reaction Pathways

The following diagram illustrates the decision logic between the two synthetic routes and the resulting structural outcomes.

Figure 1: Decision tree for synthesizing Supramolecular networks (Method A) vs. Robust Carboxylate MOFs (Method B) using the same starting ligand.

Characterization & Data Interpretation

To ensure the integrity of the synthesized material, compare your data against these standard parameters.

| Technique | Parameter | Method A (Amide Complex) | Method B (Hydrolyzed MOF) |

| FTIR | C=O Stretch | 1650–1690 cm⁻¹ (Amide I) | 1550–1600 cm⁻¹ (Carboxylate |

| FTIR | N-H Stretch | 3100–3400 cm⁻¹ (Doublet) | Absent (or broad OH from water) |

| PXRD | Low Angle | Sharp peaks (high order crystalline) | Often highly crystalline, distinct phase |

| TGA | Mass Loss | Step 1: Solvent (<100°C)Step 2: Amide decomp (~250°C) | Stable up to 300–350°C (Robust) |

| Solubility | Stability | Soluble in hot DMSO/Acid | Insoluble in most organic solvents |

Troubleshooting & Optimization

Problem: Poor Crystallinity (Amorphous Precipitate)

-

Cause: Reaction kinetics too fast.

-

Solution: Use Method A but add a "modulator" (e.g., 5% acetic acid) to compete with the ligand, slowing down coordination. Alternatively, use an H-tube for slower diffusion.

Problem: Mixed Phase (Partial Hydrolysis)

-

Cause: Water contamination in Method A solvents.

-

Solution: Dry MeOH over molecular sieves. Ensure metal salts are not highly hygroscopic or dehydrate them if necessary (though some water is often needed for coordination geometry, keep it controlled).

Problem: Ligand Insolubility

-

Cause: Strong intermolecular H-bonding of the diamide.

-

Solution: Use DMF or DMSO as the primary solvent, then layer with MeOH or Ethanol.

References

- Chemical Properties & Ligand Utility

-

Coordination Chemistry of Pyridine-Carboxamides

-

Supramolecular Assembly Mechanisms

-

General Synthesis of Pyridine-Amide Complexes

Sources

- 1. Copper(II) Coordination Polymers Driven by 3,4-Pyridinedicarboxylic Acid: Synthesis, Scale Up, Crystal Structures, and Catalytic Behavior in Allylic Oxidation of a-Pinene - OAK Open Access Archive [oak.novartis.com]

- 2. Synthesis of porphyrin-based two-dimensional metal–organic framework nanodisk with small size and few layers - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Metal Complexes of 3-Thiophene Carboxamides Containing a Pyridine Ring - PMC [pmc.ncbi.nlm.nih.gov]

protocol for growing single crystals of 3,4-Pyridinedicarboxamide complexes

Part 1: Core Directive & Executive Summary

The Challenge: Growing single crystals of 3,4-pyridinedicarboxamide (3,4-PDA) complexes presents a unique crystallographic paradox. Unlike its symmetric isomers (2,6- or 3,5-derivatives), 3,4-PDA possesses an asymmetric charge distribution and significant steric crowding due to the ortho-positioned amide groups. This often leads to rapid precipitation of microcrystalline powder rather than the formation of X-ray quality single crystals.